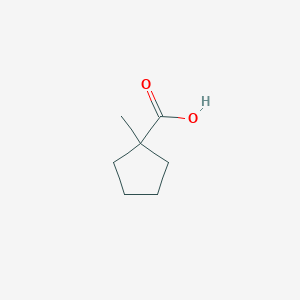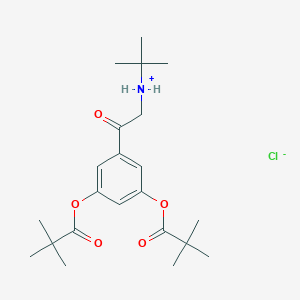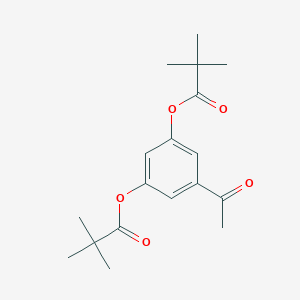
2-Aminoquinolin-8-ol
Vue d'ensemble
Description
2-Aminoquinolin-8-ol, also known as 2-amino-8-hydroxyquinoline, is a chemical compound with the molecular formula C9H8N2O . It is a nitrogen-containing heterocyclic framework found in many natural products, functional materials, and useful drugs .
Synthesis Analysis
The synthesis of 2-Aminoquinolin-8-ol involves bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform, which affords 7-bromoquinolin-8-ol. This is then treated with NaNO2/HCl followed by reduction with Na2S2O4 in 1:1 tetrahydrofuran (THF) and water to give 5-amino-7-bromoquinolin-8-ol .Molecular Structure Analysis
The molecular structure of 2-Aminoquinolin-8-ol consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The compound has an average mass of 160.173 Da and a mono-isotopic mass of 160.063660 Da .Chemical Reactions Analysis
The 8-aminoquinoline ring has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . The reaction between 51 and 5,7-dialkyl-8-hydroxyquinoline as a phenolate ion in the presence of a catalytic amount of Amberlite IRA and an excess amount of dibromoalkane under microwave conditions afforded the target product .Physical And Chemical Properties Analysis
2-Aminoquinolin-8-ol has a density of 1.4±0.1 g/cm3, a boiling point of 385.3±22.0 °C at 760 mmHg, and a flash point of 186.8±22.3 °C. It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and no freely rotating bonds. Its polar surface area is 59 Å2 .Applications De Recherche Scientifique
C–H Bond Activation/Functionalization
2-Aminoquinolin-8-ol is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This allows for the synthesis of a variety of molecules, providing a powerful tool for chemists .
Synthesis of Substituted 8-Aminoquinoline
The synthesis of substituted 8-aminoquinoline is of great importance . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .
Biological Activity
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .
Anticancer Activity
8-HQ derivatives have shown potential in the development of drugs against numerous diseases, including cancer . These compounds have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
Alzheimer’s Disease Treatment
8-HQ derivatives are also being studied for their potential in the treatment of Alzheimer’s disease . The unique properties of these compounds make them promising candidates for the development of new therapeutic agents .
Synthesis of Quinoxalines or Quinolin-8-amines
Quinolin-8-amines are isomerically related and valuable scaffolds in organic synthesis . Intramolecular main group metal Lewis acid-catalyzed formal hydroamination, as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines, have been presented .
Mécanisme D'action
Target of Action
2-Aminoquinolin-8-ol, a derivative of 8-aminoquinoline, is a nitrogen-containing heterocyclic framework found in many natural products, functional materials, and useful drugs . The 8-aminoquinolines are known to target a variety of proteins and enzymes, including Cytochrome P450 enzymes, P-glycoprotein 1 transporter, and Serum albumin carrier . These targets play crucial roles in various biological processes, including drug metabolism and transport .
Mode of Action
The compound interacts with its targets primarily through the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . A single electron transfer (SET) pathway is suggested in most cases . This interaction leads to changes in the function of the target proteins and enzymes, thereby influencing the biological processes they are involved in .
Biochemical Pathways
The compound affects the C–H bond activation/functionalization pathway . This pathway involves the functionalization of positions C2–C7 on the 8-aminoquinoline ring . The changes in this pathway can lead to the synthesis of a variety of molecules, thereby affecting downstream effects .
Pharmacokinetics
For instance, Tafenoquine, an 8-aminoquinoline, has a much longer elimination half-life compared with Primaquine (14 days versus 6 h), indicating potential differences in bioavailability .
Result of Action
The molecular and cellular effects of 2-Aminoquinolin-8-ol’s action are largely dependent on its interaction with its targets and the subsequent changes in the biochemical pathways. For instance, its interaction with Cytochrome P450 enzymes can influence drug metabolism, potentially leading to changes in the efficacy and toxicity of other drugs .
Propriétés
IUPAC Name |
2-aminoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVLIVCXTIGACT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405278 | |
| Record name | 2-aminoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoquinolin-8-ol | |
CAS RN |
70125-16-5 | |
| Record name | 2-aminoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-8-quinolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)


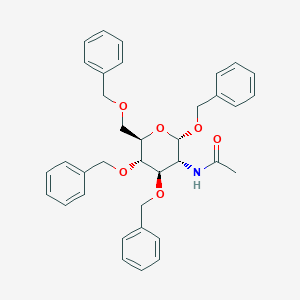
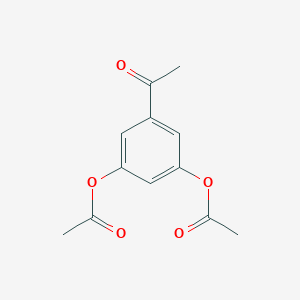
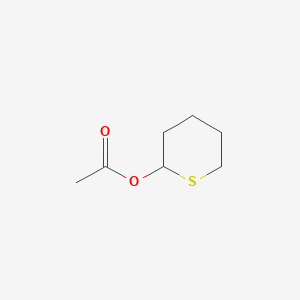
![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)
